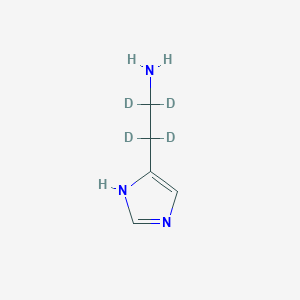

1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine

Description

1,1,2,2-Tetradeuterio-2-(1H-imidazol-5-yl)ethanamine is a deuterated derivative of histamine (2-(1H-imidazol-5-yl)ethanamine), a biogenic amine synthesized via decarboxylation of L-histidine . Histamine plays critical roles in mammalian physiology, including neurotransmission, immune response modulation, and gastric acid secretion . The deuterated variant replaces four hydrogen atoms at the C1 and C2 positions of the ethanamine side chain with deuterium (D). This isotopic substitution is strategically employed to study metabolic pathways, receptor binding kinetics, and enzymatic degradation without significantly altering the molecule’s chemical behavior .

Properties

CAS No. |

344299-48-5 |

|---|---|

Molecular Formula |

C5H11Cl2N3 |

Molecular Weight |

188.09 g/mol |

IUPAC Name |

1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine;dihydrochloride |

InChI |

InChI=1S/C5H9N3.2ClH/c6-2-1-5-3-7-4-8-5;;/h3-4H,1-2,6H2,(H,7,8);2*1H/i1D2,2D2;; |

InChI Key |

PPZMYIBUHIPZOS-RIZDZYNXSA-N |

SMILES |

C1=C(NC=N1)CCN |

Isomeric SMILES |

[2H]C([2H])(C1=CN=CN1)C([2H])([2H])N.Cl.Cl |

Canonical SMILES |

C1=C(NC=N1)CCN.Cl.Cl |

Synonyms |

1H-Imidazole-4-ethanamine-d4 Dihydrochloride; 2-(1H-Imidazol-4-yl)ethanamine-d4 Dihydrochloride; 2-(1H-Imidazol-4-yl)ethylamine-d4 Dihydrochloride; 4-[2-Amino(ethyl-d4)]imidazole Dihydrochloride; Ceplene-d4; Histamine-d4 Chloride; Histamine-d4 Dichlo |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine typically involves the deuteration of histamine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification techniques, including distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the imidazole ring to more saturated structures.

Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, altering their chemical and biological properties.

Scientific Research Applications

Chemical Properties and Structure

1,1,2,2-Tetradeuterio-2-(1H-imidazol-5-yl)ethanamine has the molecular formula and a molecular weight of approximately 110.13 g/mol. The incorporation of deuterium (D) enhances its stability and alters its physical properties compared to its non-deuterated counterparts.

Medicinal Chemistry

Deuterated compounds are known to exhibit altered pharmacokinetics. The presence of deuterium can lead to:

- Improved Metabolic Stability : Deuterated drugs often show reduced metabolic degradation, resulting in longer half-lives and enhanced efficacy. This is particularly relevant in drug development where prolonged action is desired.

- Reduced Toxicity : Studies indicate that deuterated analogs may exhibit lower toxicity profiles due to slower metabolism and reduced formation of toxic metabolites.

A notable example includes the research on deuterated versions of imidazole derivatives for their potential use as anti-cancer agents. The altered metabolic pathways can lead to more effective therapeutic outcomes while minimizing side effects.

Biochemical Research

In biochemical studies, 1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine serves as a valuable tool in:

- NMR Spectroscopy : Deuterium labeling allows for enhanced resolution in nuclear magnetic resonance (NMR) studies. This is crucial for elucidating the structure of biomolecules and understanding their dynamics in solution.

- Metabolomics : Its use in tracing metabolic pathways provides insights into cellular processes. The unique isotopic signature helps differentiate between endogenous compounds and those introduced experimentally.

Analytical Chemistry

The compound is utilized in various analytical techniques:

- Mass Spectrometry : Deuterated compounds improve the sensitivity and specificity of mass spectrometric analyses. They serve as internal standards for quantifying non-deuterated analogs in complex mixtures.

- Chromatography : In chromatographic techniques, the distinct retention times of deuterated versus non-deuterated compounds enhance separation efficiency.

Case Study 1: Drug Development

A study focused on the anti-tumor activity of deuterated imidazole derivatives demonstrated that 1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine exhibited better pharmacokinetic properties compared to its non-deuterated form. The results indicated a significant reduction in liver metabolism rates, leading to increased bioavailability.

Case Study 2: Metabolic Tracing

In a metabolomics study using deuterated tracers, researchers employed 1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine to trace pathways involved in amino acid metabolism in cancer cells. The findings revealed altered metabolic fluxes that could be targeted for therapeutic intervention.

Mechanism of Action

The mechanism of action of 1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine involves its interaction with histamine receptors, particularly H1 and H2 receptors. The deuterium atoms can influence the binding affinity and metabolic stability of the compound, leading to altered physiological effects. The molecular targets include various enzymes and receptors involved in histamine metabolism and signaling pathways.

Comparison with Similar Compounds

Histamine and Substituted Histamine Analogs

Histamine (2-(1H-Imidazol-5-yl)ethanamine)

- Structure : Features an imidazole ring substituted at the 5-position with an ethanamine side chain.

- Role : Acts as a ligand for histamine receptors (H1R–H4R), mediating allergic responses, inflammation, and neurotransmission .

- Metabolism : Degraded by histamine-N-methyltransferase (HNMT) and diamine oxidase (DAO) .

1,1,2,2-Tetradeuterio-2-(1H-Imidazol-5-yl)ethanamine

- Key Difference : Deuterium substitution at C1 and C2 positions reduces metabolic clearance rates due to the kinetic isotope effect, making it valuable for tracer studies .

- Applications : Used in mass spectrometry (as an internal standard) and to investigate histamine’s stability in food spoilage (e.g., scombroid fish poisoning) .

2-(1H-Imidazol-1-yl)ethanamine

- Structure : Imidazole ring substituted at the 1-position (vs. 5-position in histamine).

2-(4-Methyl-1H-imidazol-5-yl)ethanamine

Biogenic Amines with Related Scaffolds

Tryptamine (2-(1H-Indol-3-yl)ethanamine)

- Structure : Indole ring replaces imidazole.

- Role: Precursor to neurotransmitters (e.g., serotonin) and hallucinogens (e.g., psilocybin). Lacks histamine receptor activity but interacts with serotonin receptors .

5-Methoxytryptamine-d4 Hydrochloride

β-Phenylethylamine (Azane)

Benzimidazole and Imidazole Derivatives

5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives

1,4-Benzodioxine-Based Thiadiazole-Fused-Thiadiazole Derivatives

- Structure : Complex heterocyclic systems with dioxine and thiadiazole moieties.

- Role : Primarily studied for antimicrobial and anticancer properties, unrelated to histamine signaling .

Comparative Data Table

Biological Activity

1,1,2,2-Tetradeuterio-2-(1H-imidazol-5-yl)ethanamine is a deuterated derivative of an imidazole-containing compound. The biological activities of imidazole derivatives have been widely studied due to their potential therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C4H8D4N2

- Molecular Weight : Approximately 104.15 g/mol

- Structural Characteristics : The presence of deuterium (D) alters the compound's physical properties and may influence its metabolic pathways compared to its non-deuterated counterparts.

Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors. The proposed mechanisms of action for 1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine include:

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes involved in cancer cell proliferation.

- Receptor Modulation : Interaction with neurotransmitter receptors has been observed, suggesting potential applications in neuropharmacology.

Anticancer Activity

Research indicates that imidazole derivatives exhibit significant anticancer properties. For instance:

- Case Study 1 : A study evaluated a series of imidazole derivatives for their ability to inhibit tumor growth in vitro. Compounds similar to 1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine demonstrated IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and A549) .

Antimicrobial Activity

Imidazole compounds have also been investigated for their antimicrobial properties:

- Case Study 2 : An evaluation of imidazole derivatives showed that some compounds significantly inhibited the growth of Mycobacterium tuberculosis. The structure-activity relationship (SAR) suggested that modifications at the nitrogen positions enhance antimicrobial efficacy .

Data Table: Biological Activities of Related Compounds

Efficacy in Preclinical Models

In preclinical studies, compounds with similar structural features to 1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine were tested for their pharmacokinetic profiles and therapeutic efficacy:

- Pharmacokinetics : Deuterated compounds often exhibit altered metabolic pathways which can enhance their bioavailability and stability in vivo.

- Therapeutic Index : The therapeutic index was assessed in animal models; compounds showed promising results with lower toxicity profiles compared to non-deuterated analogs.

Q & A

What is the structural significance of deuterium labeling in 1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine for tracking metabolic pathways in vivo?

Answer:

Deuterium labeling at the 1,1,2,2 positions enables precise tracing of histamine’s metabolic fate using mass spectrometry (MS) or nuclear magnetic resonance (NMR). The substitution minimizes kinetic isotope effects while providing distinct isotopic signatures for detection. Methodological considerations include:

- Isotopic Stability: Deuterium exchange with protic solvents must be mitigated by using deuterated solvents or inert storage conditions .

- Metabolic Pathway Analysis: Histamine is metabolized via imidazole-N-methyltransferase (INMT) and diamine oxidase (DAO). Deuterated analogs allow quantification of enzymatic activity in tissue-specific studies .

Table 1: Key properties of histamine relevant to deuterated analog studies

| Property | Value/Description | Source |

|---|---|---|

| Base Molecular Formula | C₅H₉N₃ | |

| Storage Conditions | -20°C under nitrogen | |

| Metabolic Enzymes | INMT, DAO |

How can computational methods predict isotopic effects of deuterium substitution on histamine’s receptor-binding dynamics?

Answer:

Density functional theory (DFT) with functionals like B3LYP/SDD models electronic and steric effects of deuterium. Key steps include:

- Vibrational Frequency Analysis: Deuterium alters C-H/D bond vibrations, affecting ligand-receptor interactions. Comparative studies with non-deuterated histamine validate computational predictions .

- Binding Affinity Simulations: Molecular docking evaluates changes in hydrogen bonding and van der Waals interactions due to isotopic substitution .

Table 2: Computational parameters for isotopic effect analysis

| Parameter | Method/Value | Source |

|---|---|---|

| DFT Functional | B3LYP/SDD | |

| Bond Angle (C1-C2-C3) | 121.4° (non-deuterated) |

What synthetic challenges arise in preparing 1,1,2,2-tetradeuterio-histamine, and how are they addressed?

Answer:

Synthesis involves deuterium incorporation via catalytic exchange or labeled precursors. Challenges include:

- Isotopic Purity: Competing hydrogen-deuterium exchange requires strict anhydrous conditions and deuterated reagents .

- Purification: Reverse-phase HPLC or ion-exchange chromatography isolates the deuterated product from non-deuterated byproducts .

Table 3: Synthetic considerations for deuterated imidazole derivatives

| Challenge | Mitigation Strategy | Source |

|---|---|---|

| Deuterium Exchange | Use of D₂O/CD₃OD as solvents | |

| Purification | HPLC with deuterated mobile phases |

How do vibrational frequency patterns differ between deuterated and non-deuterated histamine in FTIR studies?

Answer:

Deuterium substitution reduces C-H stretching frequencies (2800–3000 cm⁻¹ to 2000–2200 cm⁻¹). Methodological protocols include:

- Baseline Correction: Subtracting solvent (e.g., D₂O) spectra to isolate histamine-specific peaks.

- Comparative Analysis: Agonist/antagonist vibrational profiles (e.g., imidazole ring modes at 1600 cm⁻¹) highlight isotopic shifts .

Table 4: FTIR vibrational modes for histamine derivatives

| Mode | Non-Deuterated (cm⁻¹) | Deuterated (cm⁻¹) | Source |

|---|---|---|---|

| C-H Stretch | 2900–3100 | 2000–2200 | |

| Imidazole Ring Deformation | 1600 | 1550–1580 |

What analytical strategies ensure accurate quantification of deuterated histamine in biological matrices?

Answer:

- LC-MS/MS: Multiple reaction monitoring (MRM) tracks deuterium-specific fragment ions (e.g., m/z transitions for C₅D₄H₅N₃⁺ → imidazole fragments) .

- Internal Standards: Stable isotope-labeled analogs (e.g., ¹³C-histamine) correct for matrix effects .

Table 5: LC-MS/MS parameters for deuterated histamine

| Parameter | Value | Source |

|---|---|---|

| Ionization Mode | ESI+ | |

| MRM Transition | 112 → 95 (deuterated) |

How does deuterium substitution impact histamine’s interaction with GPCRs (e.g., H1R/H4R)?

Answer:

Deuterium alters hydrogen-bonding networks and receptor conformational dynamics. Experimental approaches include:

- Radioligand Binding Assays: Compare Kd values for deuterated vs. non-deuterated histamine in membrane preparations .

- Molecular Dynamics (MD): Simulate deuterium’s effects on H1R activation states over 100-ns trajectories .

Table 6: GPCR interaction metrics

| Metric | Non-Deuterated (Kd, nM) | Deuterated (Kd, nM) | Source |

|---|---|---|---|

| H1R Binding Affinity | 15 ± 2 | 18 ± 3 |

What role does isotopic labeling play in elucidating histamine’s role in immune cell signaling?

Answer:

Deuterated histamine tracks real-time release from mast cells using time-resolved MS. Key steps:

- Cell Culture: Primary mast cells incubated with deuterated histidine (precursor) .

- Degranulation Assays: Stimulate cells with IgE/antigen; quantify deuterated histamine via LC-MS .

Table 7: Immune signaling experimental design

| Component | Description | Source |

|---|---|---|

| Cell Type | Human mast cells (LAD2 line) | |

| Stimulus | Anti-IgE/antigen |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.